Product packaging for Sligrl-NH2 (tfa)(Cat. No.:)

Sligrl-NH2 (tfa)

Cat. No.: B12354585
M. Wt: 770.8 g/mol
InChI Key: LVEFPJRPZFTZBQ-DBYSMBDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Protease-Activated Receptor (PAR) Family Structure and Activation Mechanisms

The PAR family in mammals consists of four members: PAR1, PAR2, PAR3, and PAR4. nih.govnih.gov Structurally, they share the characteristic seven-transmembrane helix topology of all GPCRs, featuring an extracellular N-terminus, three extracellular loops, three intracellular loops, and an intracellular C-terminus. frontiersin.org Their activation is mediated by a variety of serine proteases, including thrombin and trypsin. wikipedia.org

Table 1: The Mammalian Protease-Activated Receptor Family

Receptor Primary Activating Protease(s) Human Tethered Ligand Sequence Murine/Rat Tethered Ligand Sequence
PAR1 Thrombin SFLLRN SFFLRN
PAR2 Trypsin, Mast Cell Tryptase SLIGKV SLIGRL
PAR3 Thrombin TFRGAP SFNGGP

| PAR4 | Thrombin, Trypsin | GYPGQV | GYPGQV |

The activation of PARs is a singular event in receptor pharmacology. nih.gov It is initiated when a protease binds to and cleaves the receptor's extracellular N-terminal domain at a specific recognition site. nih.govnih.govresearchgate.net This proteolytic cut is irreversible and exposes a new segment of the N-terminus. nih.govnih.gov This mechanism renders the receptor a "single-use" signaling molecule; once activated, it is eventually internalized and degraded in lysosomes, requiring the synthesis of new receptors to restore cellular responsiveness. nih.govdocumentsdelivered.com This contrasts sharply with the reversible binding of agonists and antagonists that characterizes the majority of GPCRs. nih.gov

The proteolytic cleavage event is the critical step in generating the receptor's own activating ligand. nih.govmdpi.comfrontiersin.org The newly exposed N-terminal sequence, which remains attached or "tethered" to the receptor, functions as a self-activating agonist. nih.govbiorxiv.orgbiorxiv.orgnih.gov This tethered ligand domain then binds intramolecularly to a conserved region on the receptor's second extracellular loop (ECL2). researchgate.netnih.govwikipedia.org This binding event induces a conformational change in the receptor's structure, which in turn triggers downstream intracellular signaling cascades. nih.govfrontiersin.org

Biological Significance and Diverse Roles of Protease-Activated Receptor 2 (PAR2) in Physiological and Pathophysiological Processes

Protease-Activated Receptor 2 (PAR2) is widely expressed in numerous tissues and cell types, including epithelial cells, endothelial cells, neurons, and various immune cells such as mast cells, neutrophils, and macrophages. frontiersin.orgwikipedia.org Its activation is a key component of inflammatory and immune responses. nih.govnih.gov PAR2 plays significant roles in the gastrointestinal, cardiovascular, and pulmonary systems, where it is involved in processes such as vasodilation, nociception (pain signaling), and the regulation of inflammation. nih.govresearchgate.netwikipedia.org

The involvement of PAR2 has been documented in a range of pathophysiological conditions. It is implicated in chronic inflammatory diseases, including inflammatory bowel disease, arthritis, and skin disorders like atopic dermatitis and psoriasis. nih.govfrontiersin.org Furthermore, research has linked PAR2 activity to the progression of certain cancers, metabolic disorders, and neuro-inflammation. frontiersin.orgwikipedia.orgnih.gov Activation of PAR2 can stimulate the proliferation of fibroblasts and trigger the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). wikipedia.org

Identification and Historical Context of SLIGRL-NH2 (tfa) as a Synthetic Peptide Agonist for PAR2 Research

To facilitate the study of PAR2's function independently of the proteases that activate it, researchers developed synthetic peptides that correspond to the sequence of the tethered ligand. mdpi.com SLIGRL-NH2 is one such synthetic peptide, designed to act as a direct agonist of PAR2. medchemexpress.comtocris.comhellobio.com By mimicking the endogenous tethered ligand, SLIGRL-NH2 can bind to and activate PAR2 without the requirement for prior proteolytic cleavage of the receptor. researchgate.net This has made it an invaluable tool for precisely investigating PAR2-mediated signaling pathways in vitro and in vivo. hellobio.com Its potency is typically characterized by an EC50 value in the low micromolar range. tocris.comrndsystems.com

The specific amino acid sequence of the PAR2 tethered ligand differs between species. The hexapeptide sequence Ser-Leu-Ile-Gly-Arg-Leu (SLIGRL) corresponds to the endogenous tethered ligand sequence unmasked upon proteolytic cleavage of the murine (mouse) and rat PAR2 receptor. frontiersin.orgnih.govhellobio.com In contrast, the human PAR2 receptor possesses a slightly different tethered ligand sequence: Ser-Leu-Ile-Gly-Lys-Val (SLIGKV). frontiersin.org Despite this difference, the rodent-derived SLIGRL-NH2 peptide is a potent activator of human PAR2 and is frequently used in studies involving human cells and tissues. acs.org

Synthetic peptides are commonly produced via solid-phase peptide synthesis (SPPS) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). ambiopharm.commdpi.com Trifluoroacetic acid (TFA) is a critical reagent in both of these processes. It is used for cleaving the completed peptide chain from the solid resin support and is also a standard component of the mobile phase in HPLC, where it acts as an ion-pairing agent to improve chromatographic separation. ambiopharm.commdpi.comgenscript.com

Consequently, the final lyophilized peptide product is typically isolated as a trifluoroacetate (B77799) (TFA) salt. In this form, the negatively charged trifluoroacetate anion serves as a counterion to the positively charged groups on the peptide, such as the N-terminal amine and the side chains of basic amino acids. mdpi.comgenscript.com While often considered a standard formulation, there is increasing recognition that TFA is not biologically inert and can potentially influence experimental outcomes by affecting cell proliferation or other biological activities. genscript.combiorxiv.orgnih.gov Therefore, the presence of the TFA counterion is a critical variable to consider when interpreting research data generated with synthetic peptides like SLIGRL-NH2. biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H57F3N10O9 B12354585 Sligrl-NH2 (tfa)

Properties

Molecular Formula

C31H57F3N10O9

Molecular Weight

770.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1

InChI Key

LVEFPJRPZFTZBQ-DBYSMBDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of Sligrl Nh2 Tfa

Synthesis of SLIGRL-NH2-Based Fluorescent Probes for PAR2 Visualization and Binding Studies

The development of fluorescent probes based on the SLIGRL-NH2 peptide sequence has been pivotal in advancing the understanding of Protease-Activated Receptor 2 (PAR2) function. SLIGRL-NH2, a synthetic hexapeptide agonist, mimics the tethered ligand sequence revealed upon proteolytic cleavage of PAR2, making it an invaluable tool for studying receptor activation and downstream signaling medchemexpress.compnas.orgmedchemexpress.com. By conjugating fluorescent reporter tags to SLIGRL-NH2 or its closely related analogs, researchers can create sophisticated molecular tools for visualizing PAR2 in cellular and tissue contexts, as well as for quantifying receptor-ligand interactions with high sensitivity. These modified probes leverage the inherent biological activity of the peptide while imparting optical properties that enable detailed mechanistic investigations.

Conjugation Chemistry for Reporter Tag Incorporation

The design of fluorescent probes based on SLIGRL-NH2 necessitates strategic chemical modifications to attach a reporter fluorophore without compromising the peptide's ability to bind and activate PAR2. The SLIGRL-NH2 peptide sequence (Ser-Leu-Ile-Gly-Arg-Leu-NH2) presents specific functional groups amenable to conjugation. The most common and accessible site for labeling is the free primary amine at the N-terminus of the serine residue. This amine group is readily reactive with electrophilic functional groups present on various fluorophores.

Common strategies involve utilizing amine-reactive fluorophore derivatives, such as those activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates. These activated dyes react with the primary amine of SLIGRL-NH2 to form stable amide or thiourea (B124793) linkages, respectively, effectively tethering the fluorophore to the peptide bioclone.net. For instance, the conjugation of Alexa Fluor 594 to a related PAR2 agonist peptide, 2-furoyl-LIGRLO-NH2 (2fLI), was achieved via its ornithine amino group, demonstrating the principle of derivatization at available amine functionalities researchgate.netnih.gov. While SLIGRL-NH2 itself lacks lysine (B10760008) residues that would provide additional amine handles, its N-terminal amine serves as a primary target for labeling.

Spectroscopic Properties of Modified Probes for Research Applications

The incorporation of fluorescent tags significantly alters the physical and optical properties of the SLIGRL-NH2 peptide, transforming it into a versatile probe for biological research. The spectroscopic properties of these modified peptides are paramount for their application in PAR2 visualization and binding studies. Key parameters include the excitation and emission maxima of the fluorophore, its quantum yield (a measure of fluorescence efficiency), extinction coefficient (light absorption capacity), and photostability.

Spectroscopic Characteristics and Applications:

Visualization: Fluorescently labeled SLIGRL-NH2 probes enable the direct visualization of PAR2 localization and dynamics within cells and tissues using fluorescence microscopy techniques. Fluorophores like Alexa Fluor 594, with excitation around 590 nm and emission around 617 nm, allow for clear imaging in the red spectrum, often with good signal-to-noise ratios researchgate.netnih.gov. Similarly, cyanine (B1664457) dyes such as Sulfo-Cy5 (excitation ~650 nm, emission ~670 nm) are widely used for their bright fluorescence and suitability for in vivo imaging applications nih.govacs.org. The ability to track the probe's distribution provides insights into receptor trafficking, internalization, and cellular uptake.

Binding Studies: The spectroscopic properties are also exploited in quantitative binding assays.

Ligand Binding Assays: Fluorescent probes can be used in direct binding assays to determine their affinity (Kd) for PAR2. For instance, a Sulfo-Cy5-labeled peptide analog demonstrated a binding affinity (Kd) of 38 nM, comparable to its unlabeled counterpart nih.gov.

Competition Binding Assays: These probes serve as valuable tools in competition binding experiments. By measuring the displacement of a fluorescently labeled SLIGRL-NH2 probe by unlabeled compounds, researchers can determine the relative potencies and selectivities of potential PAR2 antagonists or other agonists researchgate.netnih.gov. The potency of SLIGRL-NH2 itself is approximately micromolar for human PAR2 nih.gov, while modified fluorescent probes can achieve nanomolar potencies (EC50 values ranging from 10 to 296 nM, depending on the specific modification and assay) researchgate.netnih.govnih.gov.

Time-Resolved Fluorescence: Lanthanide-labeled probes, such as those incorporating Europium (Eu), offer long fluorescence lifetimes (microseconds to milliseconds), which allows for time-resolved measurements. This technique significantly reduces background fluorescence from the sample matrix and autofluorescence, leading to enhanced signal detection and improved signal-to-noise ratios, particularly useful for high-throughput screening nih.gov.

The successful development of these probes relies on a careful balance between the peptide's pharmacological activity and the fluorophore's spectral characteristics, ensuring that the labeled peptide remains a potent and selective agonist for PAR2 while providing robust optical signals for detection and analysis.

Data Table: Example SLIGRL-NH2-Based Fluorescent Probes and Related PAR2 Agonist Probes

Probe Name/DescriptionPeptide Sequence (or Parent)Fluorophore/LabelConjugation SiteExcitation Max (nm)Emission Max (nm)Potency (EC50, nM)Binding Affinity (Kd, nM)Primary Application(s)Reference(s)
Alexa Fluor 594-2fLI2-furoyl-LIGRLO-NH2Alexa Fluor 594Ornithine~590~617296N/APAR2 Visualization, Ligand Binding Assays researchgate.netnih.gov
Sulfo-Cy5-labeled peptideIsox-Cha-Chg-ARK-NH2Sulfo-Cy5Lysine (ε-amine)~650~6701638PAR2 Visualization, Ligand Binding Assays, Imaging nih.gov
2-f-LIGRLO-dtpa-Eu(III)2-furoyl-LIGRLO-NH2Europium (Eu)Ornithine~395 (Eu)~613 (Eu)2500 (Eu-dtpa)N/ATime-Resolved Fluorescence, Binding Assays nih.gov
Unlabeled SLIGRL-NH2SLIGRL-NH2N/AN/AN/AN/A~10,000-7144N/APAR2 Agonist Control, Reference Standard medchemexpress.commedchemexpress.comnih.gov
TFLLR-NH2TFLLR-NH2N/AN/AN/AN/AN/AN/APAR1 Agonist (Control for PAR2 selectivity studies) nih.gov

Note: "N/A" indicates data not available or not applicable for the specific probe in the context of the cited study. Potency and affinity values can vary depending on the specific assay conditions.

Compound List

SLIGRL-NH2 (tfa): Ser-Leu-Ile-Gly-Arg-Leu-amide, trifluoroacetate (B77799) salt. A synthetic peptide agonist for PAR2.

SLIGRL-NH2: Ser-Leu-Ile-Gly-Arg-Leu-amide. The active peptide sequence.

2-furoyl-LIGRLO-NH2 (2fLI): A modified PAR2 agonist peptide with an N-terminal furoyl group and an ornithine residue.

Alexa Fluor 594: A red fluorescent dye commonly used for labeling biomolecules.

Sulfo-Cy5: A water-soluble cyanine dye used for fluorescent labeling, emitting in the far-red spectrum.

Europium (Eu): A lanthanide element used for time-resolved fluorescence applications when chelated.

Diethylenetriaminepentaacetic acid (dtpa): A chelating agent used to bind lanthanide ions.

Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2: A highly potent and selective PAR2-targeting peptide probe labeled with Sulfo-Cy5.

2-furoyl-LIGRLO-(diethylenetriaminepentaacetic acid)-NH2 (2-f-LIGRLO-dtpa): A derivative of 2fLI designed for lanthanide-based time-resolved fluorescence.

TFLLR-NH2: A synthetic peptide agonist for PAR1, used as a control in PAR2 selectivity studies.

Enhanced Green Fluorescent Protein (EGFP): A variant of Green Fluorescent Protein used as a fluorescent tag, often via genetic fusion.

mCherry: A red fluorescent protein, often used as a fluorescent tag via genetic fusion.

Molecular and Cellular Mechanisms of Action of Sligrl Nh2 Tfa

Direct Agonistic Interaction with Protease-Activated Receptor 2 (PAR2)

SLIGRL-NH2 functions as a direct agonist for PAR2, engaging the receptor through specific binding interactions that initiate signal transduction.

Unlike endogenous PAR2 activation, which requires proteolytic cleavage of the receptor's N-terminus to expose a tethered ligand, SLIGRL-NH2 activates PAR2 directly. This synthetic peptide mimics the sequence of the tethered ligand, allowing it to bind to the receptor's activation domain, typically located within the second extracellular loop (ECL2) nih.govresearchgate.netmdpi.com. This interaction bypasses the need for enzymatic cleavage by proteases such as trypsin or tryptase nih.govmedchemexpress.com. Studies have indicated that modifications, such as C-terminal amidation (as in SLIGRL-NH2), can enhance the binding affinity of these peptides to PAR2 nih.gov. SLIGRL-NH2 is recognized as a potent and specific agonist for PAR2 hellobio.comsci-hub.box.

SLIGRL-NH2 exhibits a notable selectivity for PAR2 over other members of the protease-activated receptor family, including PAR1 and PAR4 hellobio.com. While some activating peptides (TRAPs) can cross-activate or desensitize multiple PAR subtypes, SLIGRL-NH2 primarily targets PAR2 acs.orgahajournals.org. In experimental settings, SLIGRL-NH2 has demonstrated higher affinity and potency for PAR2 activation compared to other PAR2-activating peptides like SLIGKV-NH2 nih.govacs.org. Further evidence for this selectivity comes from in vivo studies where SLIGRL-NH2 induced specific physiological responses, such as scratching behavior in mice, which were not replicated by peptides targeting PAR1, PAR3, or PAR4 frontiersin.org. This specific interaction profile makes SLIGRL-NH2 a valuable tool for dissecting PAR2-mediated cellular functions nih.govmedchemexpress.com.

Downstream Intracellular Signaling Cascades Mediated by PAR2 Activation

Following its direct binding and activation of PAR2, SLIGRL-NH2 initiates a cascade of intracellular signaling events, primarily mediated through G protein-coupled pathways and subsequent effector activation.

Activated PAR2, upon stimulation by SLIGRL-NH2, couples to various intracellular G protein α subunits, including Gαq/11, Gαi, Gα12/13, and Gαs semanticscholar.orgnih.govnih.govfrontiersin.orgresearchgate.netnih.gov. The specific G protein subunit involved dictates the downstream signaling outcome. Activation of the Gαq pathway is a prominent response, leading to the activation of phospholipase C-β (PLC-β) semanticscholar.orgphysiology.org. This, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), key second messengers semanticscholar.orgphysiology.org. Signaling through Gα12/13 can activate Rho-guanine nucleotide exchange factors (RhoGEFs), initiating RhoA signaling pathways semanticscholar.orgnih.gov. Additionally, Gαi can inhibit adenylyl cyclase, influencing cyclic AMP (cAMP) levels, while Gαs can activate it semanticscholar.orgfrontiersin.org. SLIGRL-NH2 specifically stimulates the Gαq pathway, triggering calcium mobilization and inositol phosphate (B84403) (IP1) signaling nih.gov.

A hallmark downstream effect of PAR2 activation by SLIGRL-NH2 is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i) nih.govmedchemexpress.comsci-hub.boxfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govphysiology.orgnih.govresearchgate.net. This calcium release is predominantly derived from intracellular stores, such as the endoplasmic reticulum nih.gov. While primarily mediated by Gαq signaling semanticscholar.orgfrontiersin.org, PAR2 activation can also influence calcium entry, potentially involving transient receptor potential (TRP) channels nih.gov. The observed increases in [Ca2+]i are a direct consequence of SLIGRL-NH2's action on PAR2, as demonstrated in various cell types, including lacrimal gland acinar cells and fibroblasts frontiersin.orgnih.gov.

SLIGRL-NH2-mediated PAR2 activation is also linked to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, notably the ERK1/2 pathway frontiersin.orgsemanticscholar.orgnih.govbiorxiv.org. This activation can be initiated through Gαq signaling, often involving the activation of specific protein kinase C (PKC) isoforms, such as PKCδ semanticscholar.orgphysiology.orgbiorxiv.org. Evidence suggests that Gαq/11 coupling to PAR2 facilitates ERK phosphorylation, with β-arrestin proteins playing a role in the subsequent desensitization or regulation of this signaling biorxiv.org. Furthermore, activation of p38 MAPK and NF-κB pathways has been associated with PAR2 stimulation mdpi.com.

Other Secondary Messenger Systems (e.g., cAMP-independent PKA pathways)

While PAR2 activation is often associated with Gαq/11 and Gαi/o mediated pathways, leading to downstream effects like calcium mobilization and mitogen-activated protein kinase (MAPK) activation, SLIGRL-NH2 has also been implicated in signaling cascades that bypass the canonical cAMP-PKA pathway. In keratinocytes, for instance, SLIGRL-NH2 has been shown to stimulate a pertussis toxin-insensitive and cAMP/PKA-independent activation of Rho kinase scienceopen.comcaymanchem.com. This suggests that PAR2, when activated by SLIGRL-NH2, can engage alternative signaling routes, such as those involving Gα12/13, which are known to activate RhoA and subsequently Rho kinase. This cAMP-independent activation highlights the nuanced signaling capabilities of PAR2 and its downstream effectors, allowing for diverse cellular responses depending on the specific cellular context and the signaling milieu scienceopen.com.

Interaction with Non-PAR Targets

Beyond its well-characterized role as a PAR2 agonist, SLIGRL-NH2 has demonstrated the ability to interact with other receptor systems, broadening its functional repertoire. These interactions are crucial for understanding its multifaceted biological effects, particularly in sensory pathways.

Activation of Mas-Related G Protein-Coupled Receptor Type C11 (MrgprC11)

SLIGRL-NH2 is recognized not only as a potent agonist for PAR2 but also as an activator of Mas-Related G Protein-Coupled Receptor Type C11 (MrgprC11) researchgate.netnih.govmedchemexpress.combiomedres.ustargetmol.com. MrgprC11 is a member of the Mas-related GPCR family, predominantly expressed in sensory neurons within the dorsal root ganglia (DRG) nih.govpainresearch.or.kr. Studies have confirmed that SLIGRL-NH2 directly binds to and activates MrgprC11, contributing to non-histaminergic itch sensations nih.govbiomedres.uspainresearch.or.kr. While SLIGRL-NH2 exhibits improved selectivity for PAR2 over MrgprC11 in certain experimental designs, its capacity to activate MrgprC11 is a significant finding, underscoring the cross-reactivity and complex receptor pharmacology of this peptide nih.gov.

Table 1: Identified Targets of SLIGRL-NH2

Target ReceptorAgonist ActivityNotesPrimary Citation
PAR2YesCanonical agonist; activates without requiring receptor cleavage. caymanchem.com
MrgprC11YesActivates MrgprC11, contributing to non-histaminergic itch. researchgate.netnih.govbiomedres.ustargetmol.com
Mas1NoDemonstrates improved selectivity for PAR2 over Mas1. nih.gov

Distinct Signaling Pathways Elicited by MrgprC11 Activation

The activation of MrgprC11 by SLIGRL-NH2 initiates distinct downstream signaling cascades, differing from some classical GPCR signaling paradigms. Research indicates that MrgprC11 signaling, when activated by SLIGRL-NH2, involves the Gαq/11 protein pathway nih.govbiomedres.us. This activation leads to the recruitment and activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG) nih.govbiomedres.us. IP3, in turn, triggers the release of calcium ions from intracellular stores, leading to an increase in intracellular calcium concentration researchgate.netnih.gov. Furthermore, studies suggest that MrgprC11 activation by SLIGRL-NH2 leads to the activation of the transient receptor potential cation channel, subfamily A, member 1 (TRPA1) via the Gq/PLC pathway biomedres.us. Notably, this signaling pathway for MrgprC11 does not appear to require the involvement of the Gβγ complex, suggesting a more specific or exclusive pathway compared to some other GPCRs nih.gov. While TRPV1 may also be present in the MrgprC11 signaling pathway, its precise role remains an area of ongoing investigation biomedres.us.

Table 2: Signaling Pathways Downstream of MrgprC11 Activation by SLIGRL-NH2

Signaling ComponentInvolvementMechanism/EffectPrimary Citation
Gαq/11YesMediates downstream signaling events upon MrgprC11 activation. nih.govbiomedres.us
Phospholipase C (PLC)YesActivated by Gαq/11, leading to the production of IP3 and DAG. nih.govbiomedres.us
Inositol Trisphosphate (IP3)YesGenerated by PLC; mobilizes intracellular calcium stores. nih.gov
TRPC ion channelsImpliedContribute to calcium influx as part of the signaling cascade. researchgate.net
TRPA1YesActivated downstream of Gq/PLC pathway, contributing to cellular responses. biomedres.us
Gβγ complexNoNot required for MrgprC11 signaling, indicating a distinct pathway compared to some other GPCRs. nih.gov
TRPV1PossibleMay be involved in the MrgprC11 signaling pathway, though its exact role requires further elucidation. biomedres.us

Biological Activities and Physiological Effects of Sligrl Nh2 Tfa in Preclinical Research Models

Gastrointestinal System Modulations

Research has established SLIGRL-NH2 (tfa) as a modulator of gastrointestinal function, influencing smooth muscle activity, transit, and transport mechanisms.

SLIGRL-NH2 (tfa) has been demonstrated to stimulate gastric and intestinal smooth muscle contraction lifescienceproduction.co.uk. In preclinical studies utilizing rat gastric longitudinal muscle preparations, SLIGRL-NH2 induced a transient contraction nih.gov. Further investigations in mouse gastric fundus models revealed that SLIGRL-NH2 elicited biphasic responses, including contractions, when applied to submaximally contracted muscle strips nih.gov.

In vivo studies utilizing murine models have shown that SLIGRL-NH2 (tfa) facilitates gastrointestinal transit tocris.com. Preclinical research has further indicated that this peptide can enhance gastrointestinal transit in various models nih.govnih.gov.

The peptide SLIGRL-NH2 (tfa) has been investigated for its role in regulating intestinal epithelial transport mechanisms, specifically its impact on the short-circuit current (Isc) nih.gov. In experimental setups, SLIGRL-NH2 induced a transient Isc response, signifying its capacity to modulate net electrogenic ion transport within the intestinal epithelium nih.gov.

Table 1: Effect of SLIGRL-NH2 on Intestinal Short-Circuit Current (Isc)

ParameterSLIGRL-NH2 Effect in Intestinal Epithelial Models
Short-Circuit Current (Isc)Transient increase

The therapeutic potential of SLIGRL-NH2 (tfa) has been explored in models of loperamide-induced constipation, particularly in Sprague-Dawley rats nih.govnih.govresearchgate.net. Studies suggest that SLIGRL-NH2 treatment can alleviate symptoms of constipation by enhancing gastrointestinal transit nih.govnih.gov. Observed benefits include improvements in feeding and excretion behaviors, enhanced intestinal transit ratios, and positive alterations in the histological features of the colon in constipated rats nih.govnih.gov. Furthermore, SLIGRL-NH2 administration led to an increase in PAR-2 expression and a greater number of interstitial Cajal cells (ICCs) within the colons of these constipated animals nih.govnih.gov. The peptide also modulated neurotransmitter levels, reducing the inhibitory neurotransmitter VIP and increasing the excitatory neurotransmitter SP nih.govnih.gov.

Table 2: Observed Effects of SLIGRL-NH2 in Loperamide-Induced Constipation Models

Parameter / BehaviorEffect in Constipated Rats
Gastrointestinal TransitEnhanced
Feeding BehaviorImproved
Excretion BehaviorImproved
Neuronal FunctionsImproved
PAR-2 ExpressionIncreased
Interstitial Cajal Cells (ICCs)Increased number
Vasoactive Intestinal Peptide (VIP)Decreased content
Substance P (SP) ExpressionIncreased

Sensory Neuroscience and Nociception Research

SLIGRL-NH2 (tfa) plays a role in sensory pathways, particularly in the induction of itch and the modulation of nociception.

SLIGRL-NH2 (tfa) has been identified as a pruritogen, capable of inducing scratching behavior in rodent models lifescienceproduction.co.uk. Research has investigated the peptide's involvement in itch sensation and hyperalgesia, suggesting its action through PAR2 and potentially MrgprC11 receptors caymanchem.commedchemexpress.com. Specifically, SLIGRL-NH2 is known to induce pruritus in rodent models, contributing to the understanding of non-histaminergic itch pathways unina.it.

Mechanisms Underlying Thermal Hyperalgesia

SLIGRL-NH2 (tfa) has been implicated in the induction of thermal hyperalgesia. PAR-2 signaling is known to sensitize TRPV1, a ligand-gated ion channel involved in inflammatory pain, thereby contributing to thermal hyperalgesia google.com. Studies suggest that activation of PAR-2 by peptides like SLIGRL-NH2 can lead to the sensitization of TRPV1 in vivo, resulting in increased sensitivity to heat google.com. While specific mechanisms detailing the molecular pathways of SLIGRL-NH2-induced thermal hyperalgesia are complex, the involvement of PAR-2 in sensitizing nociceptive neurons is a key factor interchim.frnih.gov.

Analysis of Sex-Related Differences in SLIGRL-Induced Pruritus in Mice

Research has identified sex-related differences in the response to SLIGRL-NH2 (tfa) concerning pruritus (itch) in mice. Female mice have demonstrated significantly higher scratching counts in response to SLIGRL-NH2-induced pruritus compared to male mice. This observation was specific to SLIGRL-NH2, as no similar sex-related differences were noted for other pruritogens tested, such as histamine (B1213489) or serotonin (B10506) nih.govresearcher.life. These findings suggest that sex-related differences may exist in the neural pathways that transmit itch signals initiated by SLIGRL-NH2 activation of PAR-2 nih.gov.

Table 1: Sex-Related Differences in Scratching Behavior Induced by SLIGRL-NH2 in Mice

SexScratching Behavior (vs. controls)Significance
FemaleSignificantly HigherP < 0.05
MaleLower

Note: Data is based on comparisons of scratching counts in response to SLIGRL-NH2 administration.

Cardiovascular System Research

The peptide has also been studied for its effects on the cardiovascular system, particularly concerning vascular tone and responses in aortic preparations.

Induction of Relaxation in Endothelium-Free Aorta Preparations

SLIGRL-NH2 (tfa) has been observed to induce relaxation in endothelium-free aorta preparations, but this effect is contingent on the presence of Perivascular Adipose Tissue (PVAT) medchemexpress.commedchemexpress.cn. In preparations with PVAT and without endothelium, SLIGRL-NH2 caused a concentration-dependent relaxation, with an EC50 of approximately 10 µM medchemexpress.commedchemexpress.cn. This suggests that PVAT plays a crucial role in mediating the vascular relaxant effects of SLIGRL-NH2 in the absence of endothelial cells medchemexpress.commedchemexpress.cn. The relaxation induced by SLIGRL-NH2 in these preparations has been noted to be inhibited by L-NAME, an inhibitor of nitric oxide synthase, indicating a potential role for nitric oxide in this response medchemexpress.commedchemexpress.com.

Role of Perivascular Adipose Tissue (PVAT) in Vascular Responses

Perivascular Adipose Tissue (PVAT) has been identified as a critical component in mediating the vascular effects of SLIGRL-NH2 (tfa) medchemexpress.commedchemexpress.cnnih.gov. Studies indicate that PVAT-derived factors can contribute to the relaxation induced by SLIGRL-NH2 in aorta preparations, particularly in endothelium-denuded tissues medchemexpress.commedchemexpress.cn. The presence of PVAT potentiates the relaxant effects of SLIGRL-NH2, suggesting a paracrine or endocrine signaling mechanism from the adipose tissue to the vascular smooth muscle nih.gov.

Table 2: Vasorelaxant Effects of SLIGRL-NH2 in Aorta Preparations

Preparation TypePresence of PVATEffect of SLIGRL-NH2EC50 (µM)
Endothelium-free aorta preparationsPresentRelaxation~10
Endothelium-free aorta preparationsAbsentNo significant effectN/A

Note: Data reflects observations in preclinical models. The role of PVAT in mediating SLIGRL-NH2-induced relaxation is highlighted.

Other Investigated Biological Responses

Beyond pain and cardiovascular effects, SLIGRL-NH2 (tfa) has been examined for other physiological modulations.

Modulation of Tear Secretion in Rat Models

Research has shown that SLIGRL-NH2 (tfa), when administered intravenously in combination with amastatin (B1665947) (an aminopeptidase (B13392206) inhibitor), can evoke tear secretion in rat models nih.gov. This effect is attributed to the activation of PAR-2 nih.gov. In contrast, a reversed peptide sequence known to be inactive for PAR-2 did not elicit similar tear secretion nih.gov. These findings suggest a role for PAR-2 activation by SLIGRL-NH2 in modulating lacrimal gland function and tear production.

Table 3: Effect of SLIGRL-NH2 on Tear Secretion in Rats

Peptide AdministeredCo-administrationObserved Effect on Tear Secretion
SLIGRL-NH2AmastatinEvoked tear secretion
LRGILS-NH2 (control)AmastatinNo significant effect

Note: Amastatin was used to inhibit aminopeptidase degradation of the peptide.

Compound Name Table

Compound NameCAS NumberSynonyms/Identifiers
SLIGRL-NH2 (tfa)171436-38-7PAR-2 Activating Peptide TFA
LRGILS-NH2N/APAR-2 inactive reversed peptide
SLIGKV-NH2N/AHuman-derived PAR-2-AP
FSLLRY-NH2 TFAN/APAR2 inhibitor
2-Furoyl-LIGRLO-amide729589-58-6Potent PAR-2 agonist
TFLLR-NH2N/APAR1AP

SLIGRL-NH2 (tfa) has been investigated for its role in mediating pain and itch responses, primarily through its interaction with PAR-2.

Mechanisms Underlying Thermal Hyperalgesia

SLIGRL-NH2 (tfa) has been implicated in the induction of thermal hyperalgesia. PAR-2 signaling is known to sensitize TRPV1, a ligand-gated ion channel involved in inflammatory pain, thereby contributing to thermal hyperalgesia google.com. Studies suggest that activation of PAR-2 by peptides like SLIGRL-NH2 can lead to the sensitization of TRPV1 in vivo, resulting in increased sensitivity to heat google.com. While specific mechanisms detailing the molecular pathways of SLIGRL-NH2-induced thermal hyperalgesia are complex, the involvement of PAR-2 in sensitizing nociceptive neurons is a key factor interchim.frnih.gov.

Analysis of Sex-Related Differences in SLIGRL-Induced Pruritus in Mice

Research has identified sex-related differences in the response to SLIGRL-NH2 (tfa) concerning pruritus (itch) in mice. Female mice have demonstrated significantly higher scratching counts in response to SLIGRL-NH2-induced pruritus compared to male mice. This observation was specific to SLIGRL-NH2, as no similar sex-related differences were noted for other pruritogens tested, such as histamine or serotonin nih.govresearcher.life. These findings suggest that sex-related differences may exist in the neural pathways that transmit itch signals initiated by SLIGRL-NH2 activation of PAR-2 nih.gov.

Table 1: Sex-Related Differences in Scratching Behavior Induced by SLIGRL-NH2 in Mice

SexScratching Behavior (vs. controls)Significance
FemaleSignificantly HigherP < 0.05
MaleLower

Note: Data is based on comparisons of scratching counts in response to SLIGRL-NH2 administration.

Cardiovascular System Research

The peptide has also been studied for its effects on the cardiovascular system, particularly concerning vascular tone and responses in aortic preparations.

Induction of Relaxation in Endothelium-Free Aorta Preparations

SLIGRL-NH2 (tfa) has been observed to induce relaxation in endothelium-free aorta preparations, but this effect is contingent on the presence of Perivascular Adipose Tissue (PVAT) medchemexpress.commedchemexpress.cn. In preparations with PVAT and without endothelium, SLIGRL-NH2 caused a concentration-dependent relaxation, with an EC50 of approximately 10 µM medchemexpress.commedchemexpress.cn. This suggests that PVAT plays a crucial role in mediating the vascular relaxant effects of SLIGRL-NH2 in the absence of endothelial cells medchemexpress.commedchemexpress.cn. The relaxation induced by SLIGRL-NH2 in these preparations has been noted to be inhibited by L-NAME, an inhibitor of nitric oxide synthase, indicating a potential role for nitric oxide in this response medchemexpress.commedchemexpress.com.

Role of Perivascular Adipose Tissue (PVAT) in Vascular Responses

Perivascular Adipose Tissue (PVAT) has been identified as a critical component in mediating the vascular effects of SLIGRL-NH2 (tfa) medchemexpress.commedchemexpress.cnnih.gov. Studies indicate that PVAT-derived factors can contribute to the relaxation induced by SLIGRL-NH2 in aorta preparations, particularly in endothelium-denuded tissues medchemexpress.commedchemexpress.cn. The presence of PVAT potentiates the relaxant effects of SLIGRL-NH2, suggesting a paracrine or endocrine signaling mechanism from the adipose tissue to the vascular smooth muscle nih.gov.

Table 2: Vasorelaxant Effects of SLIGRL-NH2 in Aorta Preparations

Preparation TypePresence of PVATEffect of SLIGRL-NH2EC50 (µM)
Endothelium-free aorta preparationsPresentRelaxation~10
Endothelium-free aorta preparationsAbsentNo significant effectN/A

Note: Data reflects observations in preclinical models. The role of PVAT in mediating SLIGRL-NH2-induced relaxation is highlighted.

Other Investigated Biological Responses

Beyond pain and cardiovascular effects, SLIGRL-NH2 (tfa) has been examined for other physiological modulations.

Modulation of Tear Secretion in Rat Models

Research has shown that SLIGRL-NH2 (tfa), when administered intravenously in combination with amastatin (an aminopeptidase inhibitor), can evoke tear secretion in rat models nih.gov. This effect is attributed to the activation of PAR-2 nih.gov. In contrast, a reversed peptide sequence known to be inactive for PAR-2 did not elicit similar tear secretion nih.gov. These findings suggest a role for PAR-2 activation by SLIGRL-NH2 in modulating lacrimal gland function and tear production.

Table 3: Effect of SLIGRL-NH2 on Tear Secretion in Rats

Peptide AdministeredCo-administrationObserved Effect on Tear Secretion
SLIGRL-NH2AmastatinEvoked tear secretion
LRGILS-NH2 (control)AmastatinNo significant effect

Note: Amastatin was used to inhibit aminopeptidase degradation of the peptide.

Structure Activity Relationship Sar Studies of Sligrl Nh2 Tfa and Its Derivatives

Comparative Potency and Efficacy Analysis with Other PAR2 Agonists and Mimetics

The potency and efficacy of SLIGRL-NH2 have been evaluated in various assays, often in comparison to other synthetic peptides and proteases that activate PAR2.

The EC50 values for SLIGRL-NH2 can vary depending on the specific assay system and cell line used. Generally, SLIGRL-NH2 demonstrates activity in the micromolar range, with some modified peptides exhibiting significantly higher potency.

Peptide/AgonistEC50 (µM)Assay Type/Cell Line (if specified)Reference(s)
SLIGRL-NH20.5 - 2.0Various assays
SLIGRL-NH21.27 x 10^-5β-arrestin biosensor assay
SLIGRL-NH24.06 x 10^-6Calcium biosensor assay
SLIGRL-NH20.816Various assays
SLIGRL-NH2~ 5Various assays,
SLIGRL-NH25Various assays
SLIGKV-NH2 (human analog)Not specifiedVarious assays
2f-LIGRLO-NH20.2Calcium mobilization assay (HT29)
SLIGKV-NH21.67Calcium biosensor assay
Most potent peptides2 - 4Various assays

SLIGRL-NH2 is generally considered a selective agonist for PAR2. While the human counterpart SLIGKV-NH2 also exhibits PAR2 selectivity, modifications to SLIGRL-NH2 can affect this selectivity. For instance, substituting the leucine (B10760876) residue at position 2 with phenylalanine can lead to PAR1 activation, underscoring the importance of this residue for PAR2 selectivity. Other PAR1-specific agonists, such as SFLLR-NH2, have been shown to cross-activate PAR2, indicating that selectivity is a critical parameter in SAR studies. SLIGRL-NH2 specifically activates PAR2 over PAR1 and PAR4.

Elucidation of Key Amino Acid Residues for PAR2 Binding and Activation

SAR studies have pinpointed specific amino acid residues within the SLIGRL-NH2 peptide sequence that are critical for its interaction with the PAR2 receptor.

The sequence Ser-Leu-Ile-Gly-Arg-Leu-NH2 (SLIGRL-NH2) has revealed key insights into the role of individual amino acids:

Position 1 (Serine): Modifications at this position, such as replacing serine with a 2-furoyl group, have been shown to increase agonist activity by 10-20 fold. The N-terminal capping with acetyl groups abolishes PAR2 activity, while removal of the amino group reduces potency by approximately four-fold.

Position 2 (Leucine): This residue is crucial for PAR2 selectivity. Substitution with phenylalanine or 4-fluorophenylalanine can lead to activation of PAR1 and a loss of PAR2 selectivity. Other substitutions, such as alanine (B10760859), aspartic acid, lysine (B10760008), or glutamine, abolish PAR2 activity.

Position 3 (Isoleucine): Isoleucine and cyclohexylalanine (Cha) appear to be optimal at this position, although various other amino acids are tolerated, suggesting some flexibility.

Position 4 (Glycine): This residue can be substituted with other amino acids without significant loss in potency. However, alanine or Cha can increase PAR2 potency by two-fold, though Cha may introduce PAR1 activity.

Position 5 (Arginine): Positively charged residues are preferred, but hydrophobic amino acids are also tolerated. Arginine or lysine can be successfully replaced by large hydrophobic amino acids.

Position 6 (Leucine): This terminal leucine residue is considered the least critical for agonist potency, with many substitutions showing minimal impact. However, substitutions with tyrosine, 4-nitrophenylalanine, or 3,4-dichlorophenylalanine have been reported to improve potency.

Mutagenesis studies of the PAR2 receptor itself have identified specific residues that are critical for interaction with agonists like SLIGRL-NH2. Residues within the extracellular loop 2 (ECL2) and transmembrane domains are particularly important.

Key Receptor Residues: Mutating residues such as Tyrosine at position 156 (Y156), Aspartic acid at position 228 (D228), Histidine at position 310 (H310), and Tyrosine at position 323 (Y323) in the PAR2 receptor have demonstrated significant effects on agonist-induced activation, irrespective of whether the activation is protease- or peptide-mediated.

ECL2 Mutations: Specific mutations within the ECL2 region of PAR2 have been investigated. For instance, a mutation altering the PEEV sequence to NETL (PAR2NET) reduced the potency of SLIGRL-NH2 by approximately tenfold compared to the wild-type receptor

Development and Application of Control Peptides in Research

Utilization of Reverse-Sequence Peptides (e.g., LRGILS-NH2) as Inactive Controls

A critical component of SAR studies is the use of control peptides that lack the specific biological activity of the parent compound. Reverse-sequence peptides, such as LRGILS-NH2 (the reverse of SLIGRL-NH2), are commonly employed as negative controls in PAR2 research. The rationale behind using such peptides is to demonstrate that the observed effects of SLIGRL-NH2 are not due to non-specific interactions with the receptor or other cellular components, but rather are dependent on the precise amino acid sequence and its spatial arrangement.

Studies have consistently shown that LRGILS-NH2 exhibits minimal to no activity at PAR2. For instance, when tested in assays measuring PAR2 activation, such as calcium mobilization or inflammatory responses, LRGILS-NH2 failed to elicit significant effects, unlike its counterpart SLIGRL-NH2 nih.govnih.govfrontiersin.orgresearchgate.net. Specifically, LRGILS-NH2 did not induce calcium responses in cells expressing PAR2 nih.gov, nor did it contribute to colonic inflammation, a response clearly mediated by SLIGRL-NH2 . Furthermore, in binding studies, LRGILS-NH2 demonstrated minimal competition for radiolabeled PAR2 probes, underscoring its lack of affinity for the receptor compared to active agonists nih.govresearchgate.net. The consistent inactivity of LRGILS-NH2 validates the sequence-specific interaction of SLIGRL-NH2 with PAR2 and confirms that the peptide's biological effects are contingent upon its specific amino acid composition and order.

Table 1: Comparative PAR2 Activity of SLIGRL-NH2 and its Reverse Sequence Control

PeptidePAR2 Activity (General Description)Primary Assay/Observation TypeReference(s)
SLIGRL-NH2Potent PAR2 agonistCalcium mobilization, inflammatory response, binding researchgate.netpnas.orgnih.govsci-hub.boxmedchemexpress.comnih.govd-nb.infonih.govphysiology.org
LRGILS-NH2Inactive / Minimal activityCalcium mobilization, inflammatory response, binding pnas.orgnih.govnih.govfrontiersin.orgresearchgate.netmedchemexpress.com

Assessment of Non-PAR2 Mediated Effects Using Control Peptides

Beyond reverse-sequence controls, SAR studies also employ other types of control peptides and sequence modifications to rigorously assess the specificity of SLIGRL-NH2's action and to pinpoint critical residues for PAR2 activation. By comparing the activity of SLIGRL-NH2 with that of peptides that are known to activate other receptors or that have altered sequences, researchers can confirm that the observed effects are indeed mediated through PAR2 and not through off-target interactions.

One approach involves comparing SLIGRL-NH2 with peptides known to activate PAR1. For example, the PAR1-activating peptide SFLLRN-NH2 can activate both PAR1 and PAR2, whereas SLIGRL-NH2 is largely selective for PAR2, showing minimal or no activation of PAR1 pnas.orgnih.gov. This differential receptor activation profile highlights the sequence-specific recognition mechanisms employed by the different PAR subtypes and confirms the relative selectivity of SLIGRL-NH2 for PAR2.

Furthermore, SAR studies have investigated the impact of specific amino acid substitutions within the SLIGRL sequence. For instance, alanine substitutions at various positions have revealed the importance of particular residues for maintaining agonist potency. An alanine substitution at position 3 (resulting in SLAGRL-NH2) led to a dramatic reduction in biological activity, while substitution at position 4 (SLIARL-NH2) caused only a modest reduction, indicating that the isoleucine at position 3 is more critical for potent PAR2 activation than the glycine (B1666218) at position 4 nih.gov. Similarly, modifications at the N-terminus, such as replacing the N-terminal serine with a 2-furoyl group (e.g., 2f-LIGRL-NH2), have been shown to significantly enhance agonist activity, increasing potency by 10-20 fold researchgate.netnih.govnih.govacs.org. These variations in activity among different analogs provide insight into the pharmacophore requirements for PAR2 activation and help to distinguish PAR2-mediated effects from potential non-specific peptide interactions.

Table 2: Comparative PAR2 Activity of SLIGRL-NH2 and Modified Analogs

PeptideModification/CharacteristicRelative PAR2 Activity/PotencyReference(s)
SLIGRL-NH2Parental sequence (Murine)Baseline (Potent) researchgate.netpnas.orgnih.govsci-hub.boxmedchemexpress.comnih.govd-nb.infonih.govphysiology.org
SLIGKV-NH2Human sequence (less potent than murine SLIGRL-NH2)Less potent nih.govnih.govresearchgate.netuq.edu.auapexbt.com
SLIARL-NH2Alanine substitution at position 4Modest reduction nih.gov
SLAGRL-NH2Alanine substitution at position 3Dramatic reduction nih.gov
TLIGRL-NH2Threonine substitution at position 1Reduced activity nih.gov
SFLLRN-NH2PAR1 agonist; activates PAR1 and PAR2Activates PAR1 & PAR2 pnas.orgnih.gov
2f-LIGRL-NH2N-terminal 2-furoyl modification10-20 fold improved activity researchgate.netnih.govnih.govacs.org

These SAR studies, utilizing both inactive controls and modified active peptides, are crucial for confirming the specificity of SLIGRL-NH2 (tfa) for PAR2 and for understanding the molecular basis of PAR2 activation.

Compound List:

SLIGRL-NH2 (tfa)

LRGILS-NH2

SLIGKV-NH2

SLIARL-NH2

SLAGRL-NH2

TLIGRL-NH2

SFLLRN-NH2

2f-LIGRL-NH2

Methodological Approaches and Experimental Models Employed in Sligrl Nh2 Tfa Research

In Vitro Cellular Assay Systems

In vitro cellular assays provide a controlled environment to study the direct effects of SLIGRL-NH2 (tfa) on cells expressing PAR2, enabling detailed analysis of signaling pathways and physiological responses.

Various cell lines engineered to express either native or cloned PAR2 have been instrumental in characterizing SLIGRL-NH2 (tfa) activity. These models allow for the investigation of PAR2-mediated signaling cascades initiated by the peptide.

HeLa-PAR2 and KNRK-PAR2 Cells: Studies have employed HeLa cells and Kirsten virus-transformed normal rat kidney (KNRK) cells that are either untransfected or stably transfected with human PAR2 cDNA. These cell lines serve as valuable tools for assessing PAR2 activation by SLIGRL-NH2 (tfa) and its downstream effects, such as calcium mobilization acs.orgatsjournals.orgnih.govselleckchem.com. For instance, KNRK cells expressing rat PAR2 have been used to study the activation of p44/42 MAPK signaling pathways by SLIGRL-NH2 (tfa) nih.gov.

16HBE14o- Cells: This human bronchial epithelial cell line, known for its high expression of PAR2, has been utilized to evaluate novel peptidomimetic agonists designed based on SLIGRL-NH2. Researchers have used these cells to measure intracellular calcium concentration ([Ca2+]i) and in vitro physiological responses via Real-Time Cell Analyzer (RTCA) sci-hub.boxnih.gov. Studies have shown that SLIGRL-NH2 can activate PAR2 in these cells, leading to physiological responses sci-hub.box.

High-throughput screening (HTS) assays, particularly those measuring intracellular calcium ([Ca2+]i) flux, are crucial for rapidly assessing the potency and efficacy of SLIGRL-NH2 (tfa) and its analogs.

Calcium Mobilization Assays: These assays typically involve stimulating PAR2-expressing cells (e.g., 1321N1-hPAR2 cells) with SLIGRL-NH2 (tfa) and monitoring the subsequent increase in intracellular calcium levels. Such assays have been used to determine EC50 values for SLIGRL-NH2 and its derivatives, providing quantitative data on their agonist activity sci-hub.boxacs.orgnih.govuq.edu.aumedchemexpress.com. For example, SLIGRL-NH2 has been used as a reference agonist in calcium mobilization assays to evaluate novel PAR2 antagonists nih.govuq.edu.au. The peptide 2-furoyl-LIGRLO-NH2, a more potent analog, has shown significantly higher potency than SLIGRL-NH2 in these assays sci-hub.boxnih.govmedchemexpress.com.

The Real-Time Cell Analyzer (RTCA) offers a label-free, continuous method to monitor cellular responses by measuring changes in cell adhesion and morphology, reflecting physiological activity.

RTCA for Physiological Responses: SLIGRL-NH2 (tfa) has been evaluated using RTCA on cells like 16HBE14o- to assess its impact on cellular physiological responses. This technology allows for the measurement of cell impedance, which correlates with cellular physiological status, providing a dynamic readout of agonist activity sci-hub.boxnih.gov. Studies have reported EC50 values for SLIGRL-NH2 and its analogs in RTCA assays, demonstrating their ability to induce measurable physiological changes in PAR2-expressing cells sci-hub.boxnih.gov. For instance, the peptidomimetic 2-furoyl-LIGRLO-NH2 exhibited an RTCA EC50 of 138 nM in 16HBE14o- cells, while SLIGRL-NH2's potency in this assay is noted to be significantly lower, with an approximate EC50 of >40 μM sci-hub.box.

Ex Vivo Tissue Preparations

Ex vivo preparations allow for the study of SLIGRL-NH2 (tfa) effects in more complex biological matrices, such as isolated tissues, providing insights into its actions in a physiological context.

The isolated organ bath technique is a classical pharmacological method used to study the contractile or relaxant effects of substances on isolated smooth muscle tissues, such as vascular rings.

Rat Aorta Preparations: SLIGRL-NH2 (tfa) has been investigated in rat aorta preparations, both with and without endothelium, to determine its vascular effects. In phenylephrine-precontracted aorta preparations, SLIGRL-NH2 caused an endothelium-dependent relaxation that was blocked by nitric oxide synthase inhibitors, suggesting mediation via nitric oxide release nih.gov. However, in endothelium-free aorta preparations, SLIGRL-NH2 did not elicit a relaxation or contraction, indicating the crucial role of the endothelium in mediating this specific response nih.govmedchemexpress.comnih.gov. Studies have also noted that SLIGRL-NH2 can cause concentration-dependent relaxation in endothelium-free aorta preparations specifically in the presence of perivascular adipose tissue (PVAT) medchemexpress.commedchemexpress.cnmedchemexpress.com.

The Ussing chamber is a specialized apparatus used to study ion transport across epithelial tissues, allowing for the measurement of short-circuit current (Isc) as an indicator of net electrogenic ion transport.

Rat Jejunum Segments: SLIGRL-NH2 (tfa) has been applied to rat jejunum segments mounted in Ussing chambers to investigate its effects on intestinal epithelial ion transport. Studies have shown that SLIGRL-NH2 induces a transient increase in short-circuit current (Isc), indicative of electrogenic ion transport nih.govpnas.orgpnas.org. This response was found to be significantly reduced by inhibitors of phospholipase C (PLC) and protein kinase C (PKC), suggesting a signaling cascade involving these enzymes nih.gov. Furthermore, the SLIGRL-NH2-induced Isc response in jejunal tissues was abolished by indomethacin, a cyclooxygenase (COX) inhibitor, indicating mediation through prostanoid release pnas.org.

Compound List:

SLIGRL-NH2 (tfa)

SLIGRL-NH2

2-furoyl-LIGRLO-NH2

SLIGKV-NH2

SFLLR-NH2

tc-LIGRLO-NH2

Cit-NH2

FSLLRY-NH2

GB88

GB110

AZ3451

AZ8838

In Vivo Animal Models (Rodents)

Rodent models, primarily mice and rats, have been instrumental in investigating the physiological roles of SLIGRL-NH2 (tfa) due to their well-characterized neurobiological and physiological systems, and the availability of genetic tools.

Behavioral Models for Itch and Hyperalgesia (e.g., scratching behavior in mice)

SLIGRL-NH2 (tfa) is recognized for its potent ability to induce itch-like behaviors in rodents, particularly mice. Intradermal injections of SLIGRL-NH2 (tfa) into the nape of the neck of mice have been shown to evoke dose-dependent scratching behavior nih.govlifescienceproduction.co.ukresearchgate.net. This scratching is characterized by specific motor acts, such as hindlimb scratching bouts and paw lifts, which are quantified to measure the intensity of the itch response researchgate.netmedicaljournals.se. Studies have indicated that SLIGRL-NH2 (tfa)-induced scratching is largely independent of histamine (B1213489) H1 receptors, distinguishing it from histamine-mediated itch pathways nih.govmyds.me. Furthermore, SLIGRL-NH2 (tfa) has been implicated in pain and allodynia research, demonstrating its capacity to induce thermal hyperalgesia in mice caymanchem.com and contributing to the development of pain states medchemexpress.comtargetmol.comnih.gov. For instance, it has been used in models to study the transition to chronic pain states, where its activation can lead to long-lasting mechanical hypersensitivity and hyperalgesic priming nih.gov.

Table 1: Behavioral Responses to SLIGRL-NH2 (tfa) in Rodent Models

Model TypeSpeciesBehavior StudiedKey FindingsReference(s)
Itch ModelMouseScratching behaviorDose-dependent induction of scratching; histamine-independent; involved in non-histaminergic itch pathways. nih.govlifescienceproduction.co.ukresearchgate.netmedicaljournals.semyds.me
Pain/Allodynia ModelMouseThermal hyperalgesiaInduces thermal hyperalgesia; involved in pain signaling pathways. caymanchem.comnih.gov
Pain ModelMouseMechanical hypersensitivityEvokes long-lasting acute mechanical hypersensitivity and hyperalgesic priming, contributing to chronic pain states. medchemexpress.comtargetmol.comnih.gov
Constipation ModelRatGastrointestinal transitAlleviates loperamide-induced constipation by enhancing gastrointestinal transit. dovepress.comnih.gov

Models for Gastrointestinal Motility and Function (e.g., measurement of gastrointestinal transit)

SLIGRL-NH2 (tfa) has demonstrated a significant role in modulating gastrointestinal motility. In vivo studies have shown that SLIGRL-NH2 (tfa) can facilitate gastrointestinal transit in mice rndsystems.com. Research utilizing rat models of loperamide-induced constipation has further elucidated this effect, showing that SLIGRL-NH2 (tfa) treatment improved gastrointestinal transit and alleviated constipation symptoms dovepress.comnih.gov. These studies often involve measuring parameters such as intestinal transit ratio, fecal pellet output, and water content to quantify the effects on gut function dovepress.comnih.gov.

Animal Models for Pain and Allodynia Research

Beyond itch, SLIGRL-NH2 (tfa) is employed in models investigating pain and allodynia. Its activation of PAR2 has been linked to the sensitization of nociceptive neurons caymanchem.com. Studies have used SLIGRL-NH2 (tfa) to induce mechanical allodynia and thermal hyperalgesia, serving as a tool to explore the mechanisms underlying these pain states, including the involvement of specific signaling pathways like ERK and BDNF/trkB/aPKC medchemexpress.comtargetmol.comnih.gov. The peptide's ability to induce these responses is often assessed through behavioral tests that measure responses to mechanical or thermal stimuli nih.gov.

Analytical Techniques for Peptide Characterization and Quantification in Research

Ensuring the quality, purity, and accurate identification of synthetic peptides like SLIGRL-NH2 (tfa) is critical for reproducible research. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and composition of SLIGRL-NH2 (tfa). Researchers utilize HPLC, often with C18 columns and gradients of acetonitrile (B52724) in trifluoroacetic acid (TFA) buffer, to separate the target peptide from impurities and byproducts generated during synthesis pnas.orgacs.org. The purity of SLIGRL-NH2 (tfa) is typically reported as greater than 95% or 98% based on HPLC analysis lifescienceproduction.co.ukrndsystems.comescholarship.org. This technique is crucial for confirming that the synthesized peptide meets the required standards for experimental use.

Mass Spectrometry for Molecular Weight and Identity Confirmation

Mass Spectrometry (MS) plays a vital role in confirming the molecular weight and identity of SLIGRL-NH2 (tfa). Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the precise mass-to-charge ratio (m/z) of the peptide, thereby verifying its structure and confirming its identity pnas.orgscispace.comnih.gov. These methods provide definitive evidence that the synthesized compound is indeed SLIGRL-NH2 (tfa) and not a related impurity or misidentified substance. LC-MS (Liquid Chromatography-Mass Spectrometry) is also employed, where HPLC separates the components, and MS provides their mass information, offering a comprehensive analytical profile nih.gov.

Table 2: Analytical Techniques for SLIGRL-NH2 (tfa) Characterization

Analytical TechniquePurposeTypical Findings / ParametersReference(s)
HPLCPurity assessment, composition analysisPurity ≥95% or ≥98%; separation of peptide from impurities. lifescienceproduction.co.ukrndsystems.compnas.orgacs.orgescholarship.org
Mass SpectrometryMolecular weight confirmation, Identity confirmationAccurate mass-to-charge ratio (m/z) of the peptide. pnas.orgscispace.comnih.govut.ee
MALDI-TOF MSIdentity confirmation, Peptide mass fingerprintingConfirms identity based on predicted peptide profiles. nih.gov
HRMSPrecise molecular weight determinationHigh-resolution mass data for definitive identification. scispace.com
LC-MSCombined separation and mass analysisProvides mass information for separated components. nih.gov

Future Directions and Emerging Research Opportunities for Sligrl Nh2 Tfa

Advanced Elucidation of SLIGRL-NH2 Binding Modes to PAR2 Through Structural Biology Techniques

Understanding the precise molecular interactions between SLIGRL-NH2 and the PAR2 receptor is crucial for the rational design of next-generation therapeutics. Recent advances in structural biology techniques are providing unprecedented insights into these interactions, moving beyond the current understanding of peptide-receptor engagement. While crystal structures of PAR2 bound to small molecule antagonists have been determined, the exact binding mode of peptide agonists like SLIGRL-NH2 remains an active area of investigation nih.govnih.govresearchgate.net.

Future research will likely leverage techniques such as cryo-electron microscopy (cryo-EM) and advanced nuclear magnetic resonance (NMR) spectroscopy to capture dynamic binding events and resolve the orthosteric binding site for peptide ligands. Computational modeling, including flexible-receptor docking and molecular dynamics simulations, will play a vital role in predicting and validating these binding modes, complementing experimental data nih.govresearchgate.netacs.org. By mapping the key residues involved in SLIGRL-NH2 binding, researchers can identify critical interaction points that can be targeted for selective modulation. For instance, studies have indicated that modifications at specific positions within the peptide sequence, such as the C-terminal amidation, significantly enhance binding affinity nih.gov. Further detailed structural analysis will confirm these findings and reveal how variations in the peptide sequence, like those found in SLIGRL-NH2 compared to SLIGKV-NH2, influence receptor conformation and activation nih.govresearchgate.net. The integration of mutagenesis data with structural information is expected to provide a comprehensive understanding of the structural basis for PAR2 activation by SLIGRL-NH2 and related peptides nih.govacs.org.

Rational Design of Next-Generation Highly Selective and Potent PAR2 Modulators

Building upon the knowledge gained from structural studies and structure-activity relationship (SAR) analyses of SLIGRL-NH2, the next phase of research focuses on the rational design of novel PAR2 modulators. The goal is to develop compounds that exhibit enhanced potency, selectivity, and improved pharmacokinetic properties compared to existing peptide-based agonists. Current research is exploring modifications to the SLIGRL-NH2 scaffold and the development of non-peptidic mimetics.

Significant efforts are being directed towards optimizing peptide sequences to improve potency and stability. For example, modifications such as N-terminal capping with furoyl groups and C-terminal amidation have demonstrably increased binding affinity and functional potency of SLIGRL-NH2 nih.govresearchgate.netportlandpress.com. Future work will involve systematic exploration of amino acid substitutions and peptidomimetic strategies to create molecules with superior drug-like properties. The identification of specific amino acid preferences at different positions within the SLIGRL-NH2 sequence for PAR2 interaction, while avoiding PAR1 activity, is a key area for future design nih.gov. Furthermore, the development of non-peptidic small molecule agonists and antagonists, inspired by the binding modes of SLIGRL-NH2 and other PAR2 ligands, represents a promising avenue for creating orally bioavailable and metabolically stable therapeutics nih.govportlandpress.com. Research into compounds like GB110 and the AC series highlights the success of moving beyond peptide-based agonists to achieve greater potency and selectivity nih.govportlandpress.com.

Exploration of Novel Preclinical Research Avenues Beyond Current Applications

While PAR2 is well-established in mediating inflammatory responses, emerging research is uncovering its involvement in a broader spectrum of physiological processes, opening up new preclinical avenues for SLIGRL-NH2 and related modulators. Future investigations are likely to explore PAR2's role in areas such as neuroinflammation, metabolic disorders, and specific types of cancer.

The involvement of PAR2 in the central nervous system and its potential impact on neurodegenerative diseases and pain pathways are areas of growing interest researchgate.net. Preclinical studies are investigating how SLIGRL-NH2 or its derivatives might modulate neuroinflammatory processes, potentially offering therapeutic benefits for conditions like multiple sclerosis or Alzheimer's disease mdpi.com. Additionally, PAR2 has been implicated in metabolic regulation, including glucose homeostasis and adipogenesis, suggesting potential roles in treating diabetes or obesity researchgate.netuq.edu.au. Research into the effects of PAR2 activation on wound healing and epithelial barrier function also presents opportunities for developing treatments for gastrointestinal disorders or skin conditions researchgate.netmdpi.com. The complex role of PAR2 in different cell types, where it can promote inflammation in immune cells but enhance healing in non-immune tissues, necessitates detailed preclinical investigations to harness its therapeutic potential effectively mdpi.com.

Understanding of Signaling Bias and Functional Selectivity of SLIGRL-NH2 at PAR2

A critical emerging area of research is the understanding of signaling bias and functional selectivity of PAR2 modulators, including SLIGRL-NH2. GPCRs, including PAR2, can activate multiple downstream signaling pathways, such as G protein-mediated cascades (e.g., Gαq, Gα12/13) and G protein-independent pathways (e.g., β-arrestin recruitment). Ligands can exhibit bias by preferentially activating one pathway over others, which can lead to differential therapeutic outcomes.

Future research aims to dissect the signaling profiles of SLIGRL-NH2 and its analogs to determine if they exhibit biased agonism at PAR2. Understanding whether SLIGRL-NH2 preferentially activates certain G proteins or β-arrestin pathways could explain its diverse physiological effects and guide the design of ligands with tailored signaling outputs nih.govx-chemrx.com. For instance, some non-peptidic PAR2 modulators have already demonstrated G-protein bias, preferentially activating Gαq over β-arrestin2 recruitment nih.gov. Investigating SLIGRL-NH2's specific coupling to different G proteins and its impact on downstream effectors like calcium mobilization, IP1 production, and ERK phosphorylation will be crucial nih.govnih.gov. This knowledge will be instrumental in developing PAR2 modulators that leverage specific signaling pathways to achieve desired therapeutic effects while minimizing unwanted side effects. The ability to selectively target certain downstream pathways could unlock new therapeutic strategies for diseases where specific PAR2-mediated signaling events are predominant.

Q & A

Q. What is the structural composition and activation mechanism of SLIGRL-NH2 (TFA) as a PAR-2 agonist?

SLIGRL-NH2 (TFA) is a hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) with a molecular formula of C29H56N10O7 and a molecular weight of 656.82 . Unlike proteolytic PAR-2 activation, SLIGRL-NH2 directly binds to the receptor’s extracellular loop 2 (residues 39–44 in murine PAR-2), triggering intracellular signaling without receptor cleavage . This mechanism is critical for studying PAR-2-mediated pathways in inflammation, pain, and vascular regulation.

Q. What are the standard methodologies for assessing PAR-2 activation by SLIGRL-NH2 (TFA) in vitro and in vivo?

  • In vitro : Measure calcium flux or MAP kinase activation in PAR-2-expressing cell lines (EC50 ~5 μM) . For vascular studies, use endothelium-free aortic rings with perivascular adipose tissue (PVAT) to observe concentration-dependent relaxation (EC50 = 10 μM) .
  • In vivo : Administer SLIGRL-NH2 (2.5–5 µmol/kg orally in rodent constipation models) and quantify outcomes like intestinal transit ratio, fecal water content, and neurotransmitter levels (VIP, SP) via ELISA . PAR-2 expression and ICC cell markers (c-kit, ANO1) can be validated via Western blotting and immunohistochemistry .

Q. How should researchers optimize storage and handling of SLIGRL-NH2 (TFA) to ensure stability?

Store lyophilized SLIGRL-NH2 (TFA) at -80°C to -20°C in airtight containers to prevent hydrolysis. Reconstitute in sterile PBS or DMSO (≤1% v/v) for in vitro assays. Purity (≥95% by HPLC) should be verified before use to minimize batch variability .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding SLIGRL-NH2 (TFA)-induced vascular responses (relaxation vs. contraction)?

Contradictory vascular effects depend on experimental conditions:

  • Endothelial status : SLIGRL-NH2 causes endothelium-dependent relaxation at low concentrations (0.5–10 μM) but induces contraction in endothelium-denuded vessels at higher doses (50–100 μM) .
  • PVAT presence : Relaxation requires PVAT, which releases adipocyte-derived relaxing factors (ADRFs) .
  • Methodological controls : Use nitric oxide synthase inhibitors (L-NAME) or cyclooxygenase blockers (indomethacin) to isolate pathways . Validate results with PAR-2 knockout models or competitive antagonists like FSLLRY-NH2 .

Q. What experimental strategies are recommended to determine optimal SLIGRL-NH2 (TFA) concentrations for specific physiological models?

  • Dose-response curves : Establish EC50 values in target tissues (e.g., 10 μM in vascular studies , 5 μM in gastric mucosal cytoprotection assays ).
  • Species-specificity : Adjust sequences for human PAR-2 (e.g., SLIGKV-NH2 has 5x lower relaxant potency than SLIGRL-NH2 in rodents ).
  • Pilot studies : Test 0.1–100 μM ranges in vitro and 1–10 µmol/kg in vivo to balance efficacy and off-target effects .

Q. How does the presence of perivascular adipose tissue (PVAT) influence the pharmacological effects of SLIGRL-NH2 (TFA) in vascular studies?

PVAT is essential for SLIGRL-NH2-induced vasodilation, as shown in endothelium-free aortic rings where relaxation is abolished without PVAT . PVAT releases ADRFs, which synergize with PAR-2 activation to enhance nitric oxide-independent relaxation. Experimental designs should standardize PVAT retention or removal and use inhibitors like L-NAME to dissect mechanisms .

Q. What are the key considerations when comparing the efficacy of SLIGRL-NH2 (TFA) with modified PAR-2 agonists like 2-furoyl-LIGRL-NH2?

  • Structural modifications : 2-Furoyl-LIGRL-NH2 exhibits 10x higher gastric cytoprotective activity than SLIGRL-NH2 in mice due to enhanced receptor binding .
  • Assay selection : Use relaxation/contraction dual-response assays to evaluate partial vs. full agonism (e.g., SLIGKV-NH2 is a partial agonist in contraction assays ).
  • In vivo models : Compare dose ranges (e.g., 1 µmol/kg for 2-furoyl-LIGRL-NH2 vs. 3 µmol/kg for SLIGRL-NH2) in disease-specific contexts like mucosal injury or constipation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.